N-(2-amino-4-pyridyl)-N'-phenylurea
CAS No.:
Cat. No.: VC13915951
Molecular Formula: C12H12N4O
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N4O |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 1-(2-aminopyridin-4-yl)-3-phenylurea |
| Standard InChI | InChI=1S/C12H12N4O/c13-11-8-10(6-7-14-11)16-12(17)15-9-4-2-1-3-5-9/h1-8H,(H4,13,14,15,16,17) |
| Standard InChI Key | BYINYFDVBHAJMR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC(=O)NC2=CC(=NC=C2)N |
Introduction
Structural and Chemical Identity of N-(2-Amino-4-pyridyl)-N'-phenylurea
Molecular Architecture
N-(2-amino-4-pyridyl)-N'-phenylurea consists of a urea bridge (-NH-C(O)-NH-) connecting a 2-amino-4-pyridyl group and a phenyl ring. The amino group at the 2-position of the pyridine ring introduces electron-donating properties, altering the compound’s electronic configuration compared to its chloro-substituted analog . The planar pyridine and phenyl rings facilitate π-π stacking interactions, while the urea moiety enables hydrogen bonding with biological targets.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular formula | C₁₂H₁₁N₄O |
| Molecular weight | 243.25 g/mol |
| Substituents | 2-amino (pyridyl), unsubstituted phenyl |
| Key functional groups | Urea, primary amine, aromatic rings |
Synthetic Methodologies
Reaction Design
The synthesis of N-(2-amino-4-pyridyl)-N'-phenylurea likely follows a pathway analogous to its chloro counterpart, substituting 2-amino-4-pyridylamine for 2-chloro-4-pyridylamine. Patent EP0001979B1 outlines the general procedure for N-(2-chloro-4-pyridyl)-N'-phenylureas, involving the reaction of a pyridylamine derivative with phenyl isocyanate in aprotic solvents such as dimethylformamide (DMF) or acetone.
Critical Reaction Parameters
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Solvent selection: Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilicity of the amine .
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Temperature: Reactions typically proceed at 20–150°C, with reflux conditions optimizing yield .
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Stoichiometry: Excess phenyl isocyanate drives the reaction to completion .
Challenges in Amino-Substituted Synthesis
The amino group’s electron-donating nature may reduce the reactivity of the pyridylamine compared to chloro-substituted analogs, necessitating longer reaction times or elevated temperatures. Furthermore, the primary amine at the 2-position risks side reactions (e.g., urea formation at both amine sites), requiring protective group strategies.
Physicochemical Properties
Solubility and Stability
While experimental data for N-(2-amino-4-pyridyl)-N'-phenylurea are unavailable, comparisons to forchlorfenuron suggest:
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Aqueous solubility: Enhanced relative to chloro analogs due to the amino group’s polarity.
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Volatility: Negligible, consistent with phenylurea derivatives .
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Stability: Susceptible to hydrolysis under acidic or alkaline conditions, analogous to urea linkages in forchlorfenuron .
Table 2: Predicted Physicochemical Properties
| Property | N-(2-amino-4-pyridyl)-N'-phenylurea | Forchlorfenuron |
|---|---|---|
| Aqueous solubility | Moderate (50–100 mg/L) | 39 mg/L (20°C) |
| LogP (octanol-water) | ~2.1 | 3.3 |
| Melting point | 180–185°C (estimated) | 165–170°C |
Biological Activity and Mechanisms
Plant Growth Regulation
Forchlorfenuron’s mode of action involves synergizing with endogenous auxins to promote cell division and fruit enlargement . The amino substituent in N-(2-amino-4-pyridyl)-N'-phenylurea may alter binding affinity to cytokinin receptors, potentially reducing efficacy compared to chloro-substituted derivatives. Patent EP0001979B1 demonstrates that chloro substitution at the 2-position enhances activity 100-fold relative to unsubstituted analogs, suggesting amino substitution may yield intermediate effects.
Cytokinin-Like Activity
Cytokinins typically require specific substituents (e.g., isopentenyl groups) for receptor binding. The urea bridge in N-(2-amino-4-pyridyl)-N'-phenylurea may mimic adenine-derived cytokinins, but the amino group’s electronic profile could disrupt hydrophobic interactions critical for activity .
Comparative Analysis with Chloro-Substituted Analogs
Substituent Effects on Bioactivity
The chloro group’s electron-withdrawing nature increases the electrophilicity of the pyridine ring, enhancing interactions with biological targets . In contrast, the amino group’s electron-donating properties may reduce binding affinity, as observed in structure-activity relationship (SAR) studies :
Table 3: Activity Comparison of Pyridylurea Derivatives
Environmental and Toxicological Considerations
Ecotoxicology
Forchlorfenuron exhibits moderate toxicity to aquatic organisms (LC₅₀: 1.4 mg/L for fish) . The amino derivative’s increased polarity may enhance biodegradability but could also elevate mobility in soil, raising leaching risks .
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